
(3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H13F2NO4S and its molecular weight is 341.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3,4-Difluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H13F2NO4S, and it exhibits a molecular weight of 341.33 g/mol. This compound is characterized by its unique structural features, including a difluorophenyl group and a furan-containing sulfonamide moiety, which may contribute to its biological properties.
Biological Activity
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the furan ring and sulfonamide group may enhance interactions with microbial targets, leading to inhibition of growth.
- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects. The compound's structure suggests it may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Investigations into related compounds have shown cytotoxic effects against various cancer cell lines. The azetidine ring may play a role in inducing apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Fluorination : The introduction of fluorine atoms at the 3 and 4 positions on the phenyl ring can enhance lipophilicity and improve membrane permeability, which may increase bioavailability.
- Furan and Sulfonamide Linkage : The furan moiety is known for its ability to participate in π-stacking interactions, potentially improving binding affinity to biological targets.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Furan Derivatives : A study published in Bioorganic & Medicinal Chemistry Letters reported that furan derivatives exhibited significant anti-inflammatory activity in vitro, suggesting that similar compounds could also possess these properties .
- Anticancer Activity : Research published in Journal of Medicinal Chemistry indicated that azetidine-based compounds showed promising cytotoxic effects against breast and lung cancer cell lines, highlighting the potential for this compound in cancer therapy .
Research Findings
A summary of key findings from various studies is presented in the following table:
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c16-13-4-3-10(6-14(13)17)15(19)18-7-12(8-18)23(20,21)9-11-2-1-5-22-11/h1-6,12H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCORCDWGQMRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













